molecular formula C27H35NO7 B4307958 3-[4-(cyclopentyloxy)phenyl]-3-[(3,4,5-triethoxybenzoyl)amino]propanoic acid

3-[4-(cyclopentyloxy)phenyl]-3-[(3,4,5-triethoxybenzoyl)amino]propanoic acid

Cat. No.: B4307958
M. Wt: 485.6 g/mol
InChI Key: YMJIJUXVNJPZKI-UHFFFAOYSA-N
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Description

3-[4-(cyclopentyloxy)phenyl]-3-[(3,4,5-triethoxybenzoyl)amino]propanoic acid is a complex organic compound with the molecular formula C27H35NO7 It is characterized by the presence of a cyclopentyloxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety through an amide linkage with a triethoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(cyclopentyloxy)phenyl]-3-[(3,4,5-triethoxybenzoyl)amino]propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopentyloxyphenyl Intermediate: This step involves the reaction of cyclopentanol with 4-bromophenol in the presence of a base such as potassium carbonate to form 4-(cyclopentyloxy)phenol.

    Amidation Reaction: The 4-(cyclopentyloxy)phenol is then reacted with 3,4,5-triethoxybenzoyl chloride in the presence of a base like triethylamine to form the corresponding amide.

    Formation of the Propanoic Acid Derivative: The final step involves the reaction of the amide intermediate with bromoacetic acid under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[4-(cyclopentyloxy)phenyl]-3-[(3,4,5-triethoxybenzoyl)amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

3-[4-(cyclopentyloxy)phenyl]-3-[(3,4,5-triethoxybenzoyl)amino]propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(cyclopentyloxy)phenyl]-3-[(3,4,5-triethoxybenzoyl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Formylphenylboronic Acid: Used as a synthetic intermediate in organic synthesis.

    4-Formylphenylboronic Acid: Similar to 3-formylphenylboronic acid but with different positional isomerism.

Uniqueness

3-[4-(cyclopentyloxy)phenyl]-3-[(3,4,5-triethoxybenzoyl)amino]propanoic acid is unique due to its specific structural features, such as the presence of both cyclopentyloxy and triethoxybenzoyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(4-cyclopentyloxyphenyl)-3-[(3,4,5-triethoxybenzoyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35NO7/c1-4-32-23-15-19(16-24(33-5-2)26(23)34-6-3)27(31)28-22(17-25(29)30)18-11-13-21(14-12-18)35-20-9-7-8-10-20/h11-16,20,22H,4-10,17H2,1-3H3,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJIJUXVNJPZKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(CC(=O)O)C2=CC=C(C=C2)OC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[4-(cyclopentyloxy)phenyl]-3-[(3,4,5-triethoxybenzoyl)amino]propanoic acid
Reactant of Route 2
3-[4-(cyclopentyloxy)phenyl]-3-[(3,4,5-triethoxybenzoyl)amino]propanoic acid
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3-[4-(cyclopentyloxy)phenyl]-3-[(3,4,5-triethoxybenzoyl)amino]propanoic acid
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3-[4-(cyclopentyloxy)phenyl]-3-[(3,4,5-triethoxybenzoyl)amino]propanoic acid
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3-[4-(cyclopentyloxy)phenyl]-3-[(3,4,5-triethoxybenzoyl)amino]propanoic acid
Reactant of Route 6
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3-[4-(cyclopentyloxy)phenyl]-3-[(3,4,5-triethoxybenzoyl)amino]propanoic acid

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